molecular formula C24H23N3O5S B2760152 3,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-85-4

3,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2760152
CAS No.: 898420-85-4
M. Wt: 465.52
InChI Key: MTQGAUIUQBBFKO-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry research, featuring a quinazolinone core coupled with a benzenesulfonamide group. Quinazolinones are a privileged scaffold in drug discovery, known for a wide spectrum of biological activities. Recent scientific literature highlights that derivatives similar to this compound exhibit potent inhibitory effects on various human carbonic anhydrase (hCA) isoforms, which are zinc metalloenzymes involved in critical physiological processes such as respiration, pH regulation, and bicarbonate secretion . Specifically, sulfonamide-containing quinazoline derivatives have demonstrated strong inhibition of tumor-associated isoforms like hCA IX and XII, making them promising leads for investigating novel anticancer agents . The mechanism of action for such compounds typically involves the coordination of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme, thereby disrupting its activity . Beyond carbonic anhydrase inhibition, the quinazolinone core structure is extensively researched for its potential to interact with multiple other biological targets. Studies show that quinazolinone derivatives can exhibit antimicrobial, anti-inflammatory, and analgesic properties, with their activity highly dependent on the nature and position of substituents on the quinazoline ring . The specific structure of this compound, which includes a 4-oxoquinazolin-3(4H)-yl group and a dimethoxybenzenesulfonamide moiety, suggests it is a valuable chemical tool for researchers exploring new therapeutic agents, particularly in oncology and infectious disease. This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-15-13-17(27-16(2)25-21-8-6-5-7-19(21)24(27)28)9-11-20(15)26-33(29,30)18-10-12-22(31-3)23(14-18)32-4/h5-14,26H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQGAUIUQBBFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure includes a quinazolinone moiety, which has been associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

The compound is characterized by the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number898420-85-4
Molecular FormulaC24_{24}H23_{23}N3_{3}O5_{5}S
Molecular Weight465.5 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazolinone and oxadiazole have shown efficacy against various bacterial strains. A study demonstrated that certain quinazolinone derivatives exhibited potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that this compound may possess similar antimicrobial properties.

Anticancer Activity

The quinazolinone scaffold is known for its anticancer potential. Studies have shown that modifications to the structure can enhance cytotoxic effects against various cancer cell lines. For example, quinazolinone derivatives have been reported to inhibit cell proliferation in breast cancer and leukemia models . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The biological activities of this compound are likely mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors may alter signaling pathways, leading to reduced inflammation or tumor growth.
  • Gene Expression Alteration : The compound could influence gene expression related to cell growth and apoptosis.

Study on Antimicrobial Efficacy

A recent study focused on the synthesis and evaluation of antimicrobial activity of similar quinazolinone derivatives highlighted their effectiveness against multiple pathogens. The researchers synthesized several derivatives and tested them using the broth microdilution method, finding that some compounds exhibited significant antibacterial activity with MIC values comparable to established antibiotics .

Anticancer Evaluation

Another investigation into quinazolinone derivatives revealed promising results in inhibiting cancer cell lines. The study utilized various assays to assess cytotoxicity and found that specific modifications to the quinazolinone structure enhanced its anticancer properties significantly .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the quinazolinone moiety, similar to 3,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, demonstrate significant anticancer properties. For instance, benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Research indicates that these compounds can induce apoptosis in cancer cell lines such as MDA-MB-231, suggesting their potential as anticancer agents .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds derived from quinazoline structures. For example, studies involving related compounds have shown promise in treating neurodegenerative diseases complicated by depression. These compounds were tested for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant targets for neurodegenerative disorders. The findings suggest that certain derivatives can penetrate the blood-brain barrier effectively and exhibit significant enzyme inhibition .

Enzyme Inhibition

The compound's sulfonamide group may confer inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the treatment of Alzheimer’s disease. Studies have demonstrated that sulfonamide derivatives can effectively inhibit these enzymes, thus providing potential therapeutic avenues for cognitive disorders .

Case Studies and Research Findings

StudyFindings
Nemr et al., 2021Demonstrated that benzenesulfonamide derivatives exhibit selective inhibition of CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating potential as anticancer agents .
PMC Article, 2022Highlighted the synthesis of related compounds with significant MAO-B inhibition and good blood-brain barrier penetration, supporting their use in neurodegenerative disease treatment .
SciELO StudyExplored enzyme inhibitory potentials of sulfonamides against AChE and BChE, showing promise for Alzheimer's disease therapy .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocyclic Structures

Compound Core Structure Key Functional Groups
Target Compound Quinazolinone (4-oxo) 3,4-Dimethoxybenzenesulfonamide
Derivatives [7–9] 1,2,4-Triazole-thione Halogenated phenylsulfonyl, difluorophenyl
Compound (Example 53) Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl
Derivatives Pyrazole Diazenyl, trichlorophenyl, tetradecanamide
  • Quinazolinone vs. Triazole-Thione: The target compound’s quinazolinone core provides a planar aromatic system conducive to π-π stacking, whereas the 1,2,4-triazole-thione derivatives in exhibit tautomeric equilibria (thione ↔ thiol), influencing reactivity and solubility .
  • Pyrazolo-Pyrimidine (): The pyrazolo[3,4-d]pyrimidine scaffold in Example 53 incorporates a chromen-4-one group, which introduces additional hydrogen-bonding sites compared to the quinazolinone core .

Substituent Effects

Compound Substituents Impact on Properties
Target Compound 3,4-Dimethoxy, 2-methylquinazolinone Enhanced lipophilicity; electron-donating methoxy groups may reduce metabolic oxidation
Derivatives [4–6] Halogens (Cl, Br), difluorophenyl Increased electronegativity; potential for halogen bonding
Compound (Example 53) Fluorine substituents Improved metabolic stability; reduced solubility
Derivatives Trichlorophenyl, tert-butyl High steric bulk; potential for prolonged half-life
  • Methoxy vs. Halogen Substituents : The methoxy groups in the target compound likely improve solubility compared to halogenated analogs (e.g., ’s Cl/Br derivatives) but may reduce binding affinity in hydrophobic pockets .
  • Fluorine in Example 53 : Fluorine atoms enhance metabolic stability and bioavailability but may lower solubility due to increased hydrophobicity .

Spectroscopic and Structural Analysis

IR Spectral Data

Compound Key IR Bands (cm⁻¹) Structural Inference
Target Compound Not reported Expected C=O (quinazolinone) ~1680 cm⁻¹
Derivatives [4–6] ν(C=S): 1243–1258; ν(C=O): 1663–1682 Confirmed hydrazinecarbothioamide formation
Triazoles [7–9] ν(C=S): 1247–1255; no C=O Tautomeric shift to thione form
  • The absence of C=O bands in triazoles [7–9] confirms cyclization, a critical step absent in the target compound’s synthesis .

NMR and Mass Spectrometry

  • (Example 53) : Mass spectrometry confirmed molecular ion peaks (M⁺+1 = 589.1), consistent with fluorinated analogs .
  • : ¹H-NMR data for derivatives [4–15] validated regioselective alkylation and tautomeric states .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves coupling anthranilic acid derivatives with substituted isothiocyanato-benzenesulfonamides under reflux conditions. For example, anthranilic acids (e.g., 2-amino-4-methoxybenzoic acid) react with 3-isothiocyanato-benzenesulfonamide in ethanol or DMF, followed by cyclization to form the quinazolinone core. Reaction optimization includes controlling temperature (reflux at ~80–100°C), solvent choice (e.g., ethanol, DMSO), and acid catalysis (e.g., glacial acetic acid) to achieve yields of 68–71% .

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

  • ¹H/¹³C NMR spectroscopy : Solvents like DMSO-d6 are used to resolve aromatic protons (δ 6.5–8.1 ppm), methyl/methoxy groups (δ 2.8–3.9 ppm), and exchangeable protons (e.g., SH at δ ~13 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M + H]⁺ or [M − H]⁻) confirm molecular weight .
  • Elemental analysis : Validates purity and empirical formula .

Q. What initial assays are used to evaluate bioactivity?

Enzyme inhibition assays (e.g., carbonic anhydrase or kinase inhibition) are common. Protocols involve measuring IC₅₀ values using spectrophotometric or fluorometric methods. For example, pre-incubate the compound with the target enzyme, add substrate, and monitor reaction kinetics .

Advanced Research Questions

Q. How can synthetic yields be improved?

  • Substituent effects : Electron-donating groups (e.g., methoxy) on the anthranilic acid may enhance cyclization efficiency .
  • Reaction optimization : Extending reflux time (4–6 hours) or using polar aprotic solvents (e.g., DMF) can improve cyclization .
  • Catalysis : Additives like triethylamine may reduce side reactions .

Q. How to resolve contradictions in bioactivity data?

  • Purity checks : Use HPLC to detect impurities (>95% purity threshold) .
  • Structural analogs : Compare activity of derivatives (e.g., 3l vs. 3n in and ) to identify critical substituents.
  • Target validation : Confirm binding via crystallography or molecular docking .

Q. How to design SAR studies for this compound?

  • Systematic substitution : Vary groups on the quinazolinone (e.g., 2-mercapto vs. 2-methyl) and benzenesulfonamide (e.g., 3,4-dimethoxy vs. 4-methyl) .
  • Assay standardization : Use consistent enzyme concentrations and substrate kinetics to ensure comparability .

Q. What advanced techniques resolve complex NMR spectra?

  • 2D NMR : COSY and HSQC correlate proton-proton and proton-carbon interactions, resolving overlapping aromatic signals .
  • Variable temperature NMR : Suppress exchange broadening of labile protons (e.g., SH or NH) .

Q. How to evaluate stability under physiological conditions?

  • Accelerated degradation studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, and monitor degradation via HPLC over 24–72 hours .
  • LogP measurement : Determine partition coefficient (e.g., shake-flask method) to predict membrane permeability .

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